Type I Binding Mode Confers Superior Cell‑Based Potency Translation Over Type II CDK8/19 Inhibitors
CCT251545 (Type I, DMG‑in) was directly compared with the Type II CDK8/19 inhibitors sorafenib, ponatinib, and linifanib for translation of biochemical CDK8/19 inhibition into live‑cell WNT reporter suppression and cellular target engagement. CCT251545 exhibits a 7dF3 WNT reporter IC₅₀ of 5 nM, closely matching its biochemical CDK8/19 IC₅₀ values (5.1 nM/5.6 nM). In stark contrast, sorafenib (CDK8 IC₅₀ = 199 nM; CDK19 IC₅₀ = 206 nM) showed no potent cell‑based activity in the 7dF3 or LS174T reporter assays and failed to stabilize CDK8 or CDK19 in SW620 cells by CETSA [1]. Linifanib (CDK8 IC₅₀ = 14 nM; CDK19 IC₅₀ = 24 nM) similarly failed to translate: 7dF3 reporter IC₅₀ = 1,290 nM and LS174T reporter IC₅₀ = 5,170 nM, with no CDK8/19 CETSA stabilization [1]. CCT251545 achieved >50% CDK8/19 stabilization at 0.30 μM in SW620 cells, whereas ponatinib showed minimal stabilization at this concentration despite a biochemical CDK8/19 IC₅₀ of approximately 14 nM—representing a 21‑fold and 13‑fold drop‑off from biochemical to cellular potency [1].
| Evidence Dimension | Cell‑based WNT reporter activity translation relative to biochemical CDK8/19 potency |
|---|---|
| Target Compound Data | CCT251545: 7dF3 WNT reporter IC₅₀ = 5 nM; CDK8 IC₅₀ = 5.1 nM, CDK19 IC₅₀ = 5.6 nM; >50% CETSA stabilization at 0.30 μM |
| Comparator Or Baseline | Sorafenib: CDK8 IC₅₀ = 199 nM, no cell‑based activity; Linifanib: CDK8 IC₅₀ = 14 nM, 7dF3 reporter IC₅₀ = 1,290 nM; Ponatinib: CDK8 IC₅₀ ≈14 nM, minimal CETSA stabilization at 0.30 μM |
| Quantified Difference | CCT251545 shows near‑1:1 biochemical‑to‑cellular translation; Type II inhibitors show 92‑fold to >200‑fold drop‑off in cellular potency relative to biochemical IC₅₀ |
| Conditions | 7dF3 and LS174T TCF/LEF WNT reporter cell lines; SW620 colorectal cancer cells; CETSA target engagement assay |
Why This Matters
For researchers requiring live‑cell or in vivo CDK8/19 target engagement, Type II inhibitors cannot substitute for CCT251545 because their binding mode precludes engagement of Mediator‑complexed CDK8/19.
- [1] Dale T, Clarke PA, Esdar C, et al. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nat Chem Biol. 2015;11(12):973‑980. doi:10.1038/nchembio.1952 View Source
